5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Description
The compound is a derivative of (4-chloro-2-methylphenoxy)acetic acid, which is a chlorophenoxyacetic acid that is (4-chlorophenoxy)acetic acid substituted by a methyl group at position 2 . It has a role as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized. For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .Scientific Research Applications
Microwave-Assisted Synthesis
A study conducted by Raval et al. (2010) explored a convenient and rapid microwave-assisted synthesis technique for producing novel 1,2,4-triazole derivatives, including compounds similar to "5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol". This method demonstrated efficiency in condensing 3-mercapto-4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole with various aromatic aldehydes, highlighting the potential for rapid synthesis of such compounds for further research applications Raval et al., 2010.
Antimicrobial Activities
D'Souza et al. (2020) synthesized a series of quinoline incorporated triazole derivatives, including structures related to the compound of interest. These compounds were evaluated for their antimicrobial activities, with some demonstrating significant bioactivities. This suggests potential applications of such derivatives in developing new antimicrobial agents D'Souza et al., 2020.
Corrosion Inhibition
Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives, including those structurally related to "5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol", for mild steel in HCl. The study found that these compounds acted as effective corrosion inhibitors, suggesting their potential application in protecting metals from corrosion in industrial settings Yadav et al., 2013.
DNA Methylation Inhibitors
Hovsepyan et al. (2018) developed new 1,2,4-triazole thioether derivatives with potential as DNA methylation inhibitors. These compounds, including those similar to the compound of interest, were studied for their anti-tumor activity and effects on tumor DNA methylation levels. This research indicates the potential application of such derivatives in cancer treatment by modulating DNA methylation Hovsepyan et al., 2018.
properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-5-8(12)3-4-9(7)16-6-10-13-14-11(17)15(10)2/h3-5H,6H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDHFSYPWDWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397379 |
Source
|
Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-47-6 |
Source
|
Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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